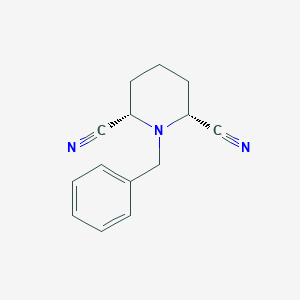

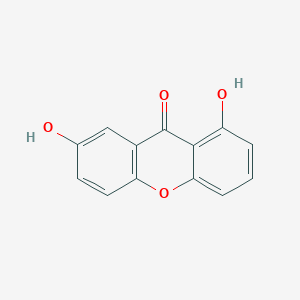

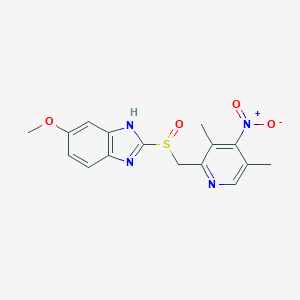

![molecular formula C11H9F3N2O2 B022080 Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 108438-46-6](/img/structure/B22080.png)

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 108438-46-6. It has a molecular weight of 258.2 . This compound is solid in physical form and has a melting point of 101-102°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure. A detailed analysis of the molecular structure using Density Functional Theory (DFT) would provide more insights .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form and has a melting point of 101-102°C .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Organic Synthesis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also valuable in pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Intermediate for Synthesis

Ethyl 2-ethylimidazo pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo pyridine compounds with imidazo ring .

Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .

Anti-Proliferative Activity

Compounds with imidazo pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mecanismo De Acción

Target of Action

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound with a wide range of applications in medicinal chemistry Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may target bacterial proteins or pathways.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate may interact with its targets to inhibit their function, leading to the observed anti-proliferative activity.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may interfere with essential bacterial pathways, leading to inhibited growth or death of the bacteria.

Pharmacokinetics

The compound’s molecular weight (2582) and physical form (solid) suggest that it may have good bioavailability

Result of Action

Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae . This suggests that Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate may have similar effects.

Propiedades

IUPAC Name |

ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-9(11(12,13)14)15-7-5-3-4-6-16(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISALURNCDIZZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585928 | |

| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

108438-46-6 | |

| Record name | Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

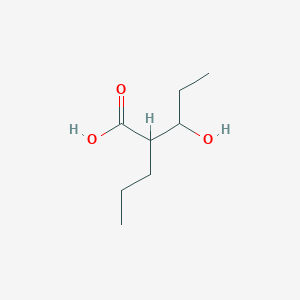

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

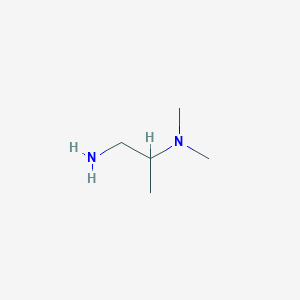

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

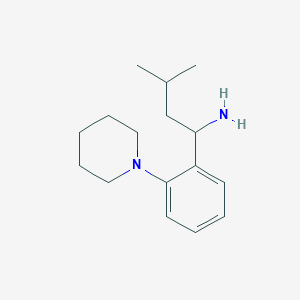

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)